5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one
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Overview
Description
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one is a quinolone and a dihydroxyquinoline.
Scientific Research Applications
Chemical Reactions and Synthesis
Oxidation and Methylation Reactions : Arene oxides of quinoline, including compounds structurally related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been studied for various chemical reactions such as epoxidation, N-oxidation, and N-methylation (Boyd et al., 1991).
Antioxidant Properties in Industrial Applications : Synthesized derivatives of quinolinone, related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been evaluated for their antioxidant efficiency in lubricating greases, showcasing their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Quinoline Derivatives : Research has focused on the synthesis and characterization of quinoline derivatives, which include structures similar to the compound , for their potential uses in various fields (Patel & Patel, 2017).
Biological and Pharmacological Research
Microbial Metabolism : Studies on the degradation of quinoline derivatives by bacteria have identified compounds like 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one as metabolites, suggesting their role in microbial pathways (Schach, Schwarz, Fetzner, & Lingens, 1993).
Cytotoxicity Studies : Research has been conducted on similar quinoline derivatives for their potential antineoplastic activity, indicating the significance of these compounds in cancer research (Anderson, Mcpherson, New, & Rick, 1984).
Tubulin Polymerization Inhibition : Some studies have synthesized and evaluated quinoline derivatives for their potential to inhibit tubulin polymerization, a critical process in cell division, suggesting their role in cancer treatment research (Wang et al., 2014).
properties
Product Name |
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
5,6-dihydroxy-3-methyl-5,6-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,8-9,12-13H,1H3,(H,11,14) |
InChI Key |
SQVOTYNRTIAIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(C2O)O)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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